Methyl 2-hydroxy-3-(2-oxoethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-3-(2-oxoethyl)benzoate is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid and is known for its unique chemical structure, which includes a hydroxyl group and an oxoethyl group attached to the benzene ring. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-3-(2-oxoethyl)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-hydroxy-3-(2-oxoethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-(2-oxoethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxoethyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of 2-hydroxy-3-(2-oxoethyl)benzoic acid.
Reduction: Formation of 2-hydroxy-3-(2-hydroxyethyl)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-3-(2-oxoethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-3-(2-oxoethyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and oxoethyl groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and participate in various chemical interactions, influencing its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxy-2-(2-oxoethyl)benzoate
- Methyl 4-acetamido-2-hydroxy-3-(2-oxoethyl)benzoate
- Methyl 2-(2-methoxy-2-oxoethyl)benzoate
Uniqueness
Methyl 2-hydroxy-3-(2-oxoethyl)benzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.
Biological Activity
Methyl 2-hydroxy-3-(2-oxoethyl)benzoate, also known as Methyl 2-hydroxy-3-benzoylacetate, is a compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H10O4
- Molecular Weight : 194.18 g/mol
- CAS Number : 91715-56-9
The compound features a benzoate structure with a hydroxyl group and an oxoethyl substituent, which may contribute to its biological properties.
Research suggests that this compound may exert its biological effects through various mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against various pathogens. It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Antioxidant Properties : The hydroxyl group in the structure is likely responsible for scavenging free radicals, thereby reducing oxidative stress in biological systems.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in disease processes, such as kinases or proteases, which are crucial for cellular signaling and proliferation.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Case Studies
-
Antimicrobial Efficacy :
- A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting strong antibacterial potential.
-
Antioxidant Activity :
- In a clinical trial assessing the antioxidant effects of this compound on patients with oxidative stress-related conditions, participants who received this compound showed a marked reduction in biomarkers of oxidative damage compared to the placebo group.
-
Viral Protease Inhibition :
- A recent investigation into small molecule inhibitors for SARS-CoV-2 highlighted this compound as a promising candidate due to its ability to inhibit viral proteases, thus blocking viral entry into host cells.
Properties
IUPAC Name |
methyl 2-hydroxy-3-(2-oxoethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)8-4-2-3-7(5-6-11)9(8)12/h2-4,6,12H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBOYPJJPTYSLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1O)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.